

Application Notes and Protocols: Tert-butyl 4-carbamoylpiperidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 4-carbamoylpiperidine-1-carboxylate*

Cat. No.: *B153392*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and key reactions of **tert-butyl 4-carbamoylpiperidine-1-carboxylate**, a valuable intermediate in pharmaceutical synthesis. The document includes structured data tables for easy comparison of reaction conditions and diagrams of relevant synthetic workflows.

Introduction

Tert-butyl 4-carbamoylpiperidine-1-carboxylate, also known as N-Boc-isonipecotamide, is a pivotal building block in medicinal chemistry. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for selective chemical transformations at the C4 position. This intermediate is frequently employed in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators, making it a crucial component in modern drug discovery pipelines.

Synthesis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate

There are two primary and efficient routes for the synthesis of **tert-butyl 4-carbamoylpiperidine-1-carboxylate**: the amide coupling of N-Boc-piperidine-4-carboxylic acid with ammonia and the Boc protection of isonipecotamide.

Method 1: Amide Coupling of N-Boc-piperidine-4-carboxylic acid

This method involves the activation of the carboxylic acid of N-Boc-piperidine-4-carboxylic acid followed by reaction with an ammonia source. Various coupling reagents can be employed, each with its own advantages in terms of reaction time, yield, and side-product profile.

Table 1: Comparison of Amide Coupling Reagents and Conditions

Coupling Reagent	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
EDC, HOBt	DIPEA	DMF	Room Temp	2-12	~85	[1]
HATU	DIPEA	DMF	Room Temp	1-4	>90	[1]
Isobutyl Chloroformate	NMM	THF	-15 to Room Temp	18	~65	[2]

Experimental Protocol: Amide Coupling using EDC/HOBt

- Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
- Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.
- Stir the reaction mixture at room temperature for 15-60 minutes to form the activated ester.
- Amine Coupling: To the activated carboxylic acid solution, add a solution of ammonia in a suitable solvent (e.g., 0.5 M ammonia in 1,4-dioxane, 1.5 eq).
- Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Work-up: Dilute the reaction mixture with an organic solvent such as ethyl acetate.
- Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel if necessary.

Method 2: Boc Protection of Isonipecotamide

This approach involves the direct protection of the nitrogen atom of isonipecotamide (piperidine-4-carboxamide) using di-tert-butyl dicarbonate (Boc₂O).

Table 2: Conditions for Boc Protection of Isonipecotamide

Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Triethylamine	Dichloromethane	Room Temp	2	High	[3]
Triethylamine	Water/DCM	20-25	8-10	~85	[3]
Sodium Hydroxide	t-Butanol/Water	0 to Room Temp	Overnight	~95	[4]

Experimental Protocol: Boc Protection using Triethylamine in Dichloromethane

- In a round-bottom flask, dissolve isonipecotamide (1.0 eq) in dichloromethane (DCM).
- Add triethylamine (1.2 eq) to the solution and stir.
- To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
- Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

- Upon completion, evaporate the solvent under reduced pressure.
- Dissolve the residual oil in ethyl acetate.
- Wash the solution with a cold, dilute aqueous solution of KHSO_4 , followed by saturated aqueous NaHCO_3 , and finally brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and evaporate the solvent under reduced pressure to yield the product.

Reactions of Tert-butyl 4-carbamoylpiperidine-1-carboxylate

The carbamoyl group of **tert-butyl 4-carbamoylpiperidine-1-carboxylate** can undergo several useful transformations, providing access to other important synthetic intermediates.

Hofmann Rearrangement to Tert-butyl 4-aminopiperidine-1-carboxylate

The Hofmann rearrangement of the primary amide affords the corresponding primary amine with one less carbon atom. This is a key step in the synthesis of various pharmaceutical agents.^[5]

Experimental Protocol: Hofmann Rearrangement

- Reagent Preparation: In a flask, prepare a solution of sodium hydroxide (40-60%) in water. Cool the solution to below 25°C.
- Slowly add bromine (1.2-1.5 eq) to the stirred NaOH solution while maintaining the temperature.
- Reaction: To the freshly prepared sodium hypobromite solution, add **tert-butyl 4-carbamoylpiperidine-1-carboxylate** (1.0 eq).
- Heat the mixture to reflux for 3-5 hours.^[3]
- Cool the reaction mixture to room temperature.

- Work-up: Slowly neutralize the reaction mixture with a cold (0-5°C) dilute solution of hydrochloric acid.
- Extract the product with a suitable organic solvent (e.g., dichloromethane).
- Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- The crude product can be purified by crystallization or column chromatography.

Dehydration to Tert-butyl 4-cyanopiperidine-1-carboxylate

The primary amide can be dehydrated to the corresponding nitrile, another versatile functional group in organic synthesis. Common dehydrating agents include phosphorus pentoxide (P_2O_5), phosphoryl chloride (POCl_3), and thionyl chloride (SOCl_2).

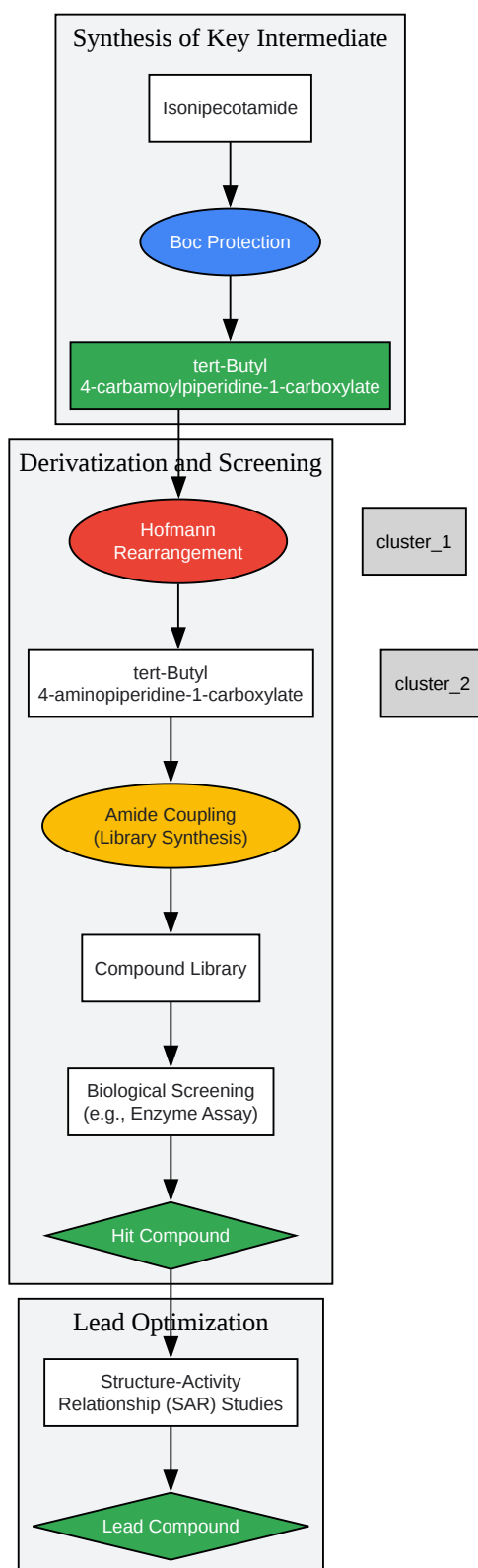
Experimental Protocol: Dehydration using Thionyl Chloride (Adapted from a similar procedure)

- In a round-bottom flask under an inert atmosphere, suspend **tert-butyl 4-carbamoylpiperidine-1-carboxylate** (1.0 eq) in a suitable solvent such as dichloromethane or toluene.
- Cool the suspension in an ice bath.
- Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
- Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice.
- Neutralize the aqueous solution with a base (e.g., sodium carbonate or potassium hydroxide) to a pH of ~9.
- Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by distillation or column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates a typical synthetic workflow where **tert-butyl 4-carbamoylpiperidine-1-carboxylate** is used as a key intermediate in a drug discovery process.



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